molecular formula C8H11NO2 B14362652 Methyl 2-isocyano-4-methylpent-2-enoate CAS No. 90179-14-9

Methyl 2-isocyano-4-methylpent-2-enoate

Katalognummer: B14362652
CAS-Nummer: 90179-14-9
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: HNCDDKLNSFWATD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-isocyano-4-methylpent-2-enoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyano group and a methyl group attached to a pent-2-enoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-4-methylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with sodium cyanate in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-isocyano-4-methylpent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-isocyano-4-methylpent-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-isocyano-4-methylpent-2-enoate involves its interaction with molecular targets and pathways. The isocyano group is reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-methylpent-2-enoate
  • Methyl 2-isocyano-4-methylpentanoate

Uniqueness

Methyl 2-isocyano-4-methylpent-2-enoate is unique due to the presence of both an isocyano group and a methyl group on the pent-2-enoate backbone. This combination imparts distinct reactivity and properties compared to similar compounds.

Eigenschaften

CAS-Nummer

90179-14-9

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

methyl 2-isocyano-4-methylpent-2-enoate

InChI

InChI=1S/C8H11NO2/c1-6(2)5-7(9-3)8(10)11-4/h5-6H,1-2,4H3

InChI-Schlüssel

HNCDDKLNSFWATD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=C(C(=O)OC)[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.